molecular formula C21H14BrIN2O3 B11565095 4-bromo-2-iodo-6-[(E)-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

4-bromo-2-iodo-6-[(E)-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

Cat. No.: B11565095
M. Wt: 549.2 g/mol
InChI Key: QEQYXULKILRDBI-UHFFFAOYSA-N
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Description

4-bromo-2-iodo-6-[(E)-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a complex organic compound that features a benzoxazole core with various substituents, including bromine, iodine, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-iodo-6-[(E)-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves multiple steps, including halogenation, condensation, and cyclization reactions. One common method involves the following steps:

    Condensation: The formation of the imine linkage is typically carried out by reacting the halogenated phenol with 2-(4-methoxyphenyl)-1,3-benzoxazole-5-carbaldehyde in the presence of a suitable base.

    Cyclization: The final step involves cyclization to form the benzoxazole core, which can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-iodo-6-[(E)-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The phenol group can undergo oxidation to form quinones, while reduction reactions can modify the imine linkage.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles (e.g., amines, thiols) and electrophiles (e.g., alkyl halides) under conditions such as heating or the presence of catalysts.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenols, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-bromo-2-iodo-6-[(E)-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its ability to undergo various chemical modifications makes it useful in the design of novel materials with specific properties, such as fluorescence or conductivity.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 4-bromo-2-iodo-6-[(E)-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms and the benzoxazole core can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-2-iodo-6-[(E)-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is unique due to the combination of halogen substituents and the benzoxazole core, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C21H14BrIN2O3

Molecular Weight

549.2 g/mol

IUPAC Name

4-bromo-2-iodo-6-[[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol

InChI

InChI=1S/C21H14BrIN2O3/c1-27-16-5-2-12(3-6-16)21-25-18-10-15(4-7-19(18)28-21)24-11-13-8-14(22)9-17(23)20(13)26/h2-11,26H,1H3

InChI Key

QEQYXULKILRDBI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)Br)I)O

Origin of Product

United States

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